4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine
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Overview
Description
“4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine” is an organic compound that contains a phenyl ring substituted with bromo, trifluoromethoxy, and two amino groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromo, trifluoromethoxy, and amino groups onto the phenyl ring. This could potentially be achieved through nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with the bromo, trifluoromethoxy, and amino groups attached at the 4, 5, and 1,2 positions respectively .Chemical Reactions Analysis
As an aromatic amine, this compound could participate in various chemical reactions. For instance, it could act as a nucleophile in substitution reactions or as a base in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amino groups could make it a base, while the bromo and trifluoromethoxy groups could make it more reactive .Scientific Research Applications
1. Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is not well developed, but this research reports catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Synthesis of Antidepressant Molecules
- Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
3. Protodeboronation of Alkyl Boronic Esters
- Application Summary: This research reports the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
4. Synthesis of Antidepressant Molecules
- Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
5. Protodeboronation of Alkyl Boronic Esters
- Application Summary: This research reports the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application: The research utilizes a radical approach for the catalytic protodeboronation of alkyl boronic esters .
- Results or Outcomes: The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
6. Synthesis of Antidepressant Molecules
- Application Summary: One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Methods of Application: Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-5-(trifluoromethoxy)benzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYPCBHVYVIFFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)F)Br)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650429 |
Source
|
Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-(trifluoromethoxy)-1,2-phenylenediamine | |
CAS RN |
156425-07-9 |
Source
|
Record name | 4-Bromo-5-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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